BenchChemオンラインストアへようこそ!

4-(Benzyloxy)-5-fluoroquinazoline

VEGFR2 Angiogenesis Kinase Selectivity

4-(Benzyloxy)-5-fluoroquinazoline (CAS 329699-88-9) is a fluorinated quinazoline derivative that serves as a critical building block in medicinal chemistry, particularly for the synthesis of selective receptor tyrosine kinase (RTK) inhibitors. The quinazoline core is a privileged scaffold in kinase drug discovery, and the specific substitution pattern—a benzyloxy group at the 4-position and a fluorine atom at the 5-position—enables distinct electronic and steric properties that differentiate it from other 4-substituted quinazolines.

Molecular Formula C15H11FN2O
Molecular Weight 254.264
CAS No. 329699-88-9
Cat. No. B2982199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-5-fluoroquinazoline
CAS329699-88-9
Molecular FormulaC15H11FN2O
Molecular Weight254.264
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC=NC3=C2C(=CC=C3)F
InChIInChI=1S/C15H11FN2O/c16-12-7-4-8-13-14(12)15(18-10-17-13)19-9-11-5-2-1-3-6-11/h1-8,10H,9H2
InChIKeyJFYQTWXNEWXKOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-5-fluoroquinazoline (CAS 329699-88-9): A Key Synthetic Intermediate for Selective Kinase Inhibitor Development


4-(Benzyloxy)-5-fluoroquinazoline (CAS 329699-88-9) is a fluorinated quinazoline derivative that serves as a critical building block in medicinal chemistry, particularly for the synthesis of selective receptor tyrosine kinase (RTK) inhibitors [1]. The quinazoline core is a privileged scaffold in kinase drug discovery, and the specific substitution pattern—a benzyloxy group at the 4-position and a fluorine atom at the 5-position—enables distinct electronic and steric properties that differentiate it from other 4-substituted quinazolines . The compound is not a drug itself but a versatile synthetic intermediate that enables modular construction of advanced analogs, particularly anilinoquinazolines, through nucleophilic aromatic substitution at the C4 position [2].

Why 4-(Benzyloxy)-5-fluoroquinazoline Cannot Be Replaced by Other 4-Alkoxy or 5-Fluoro Quinazolines


Generic substitution of 4-(benzyloxy)-5-fluoroquinazoline with alternative 4-alkoxy or 5-halo quinazolines fails due to profound differences in both electronic modulation and downstream biological selectivity. The 5-fluoro substituent exerts a strong electron-withdrawing effect that alters the reactivity of the C4 position for nucleophilic displacement, directly impacting synthetic efficiency [1]. More critically, structure-activity relationship (SAR) studies demonstrate that the 4-benzyloxy group confers significantly different potency and target selectivity profiles compared to 4-phenyloxy or 4-methoxy analogs [2]. For example, when incorporated into advanced inhibitors such as ZM323881, the 7-benzyloxyquinazoline core (derivable from 4-benzyloxy precursors) yields sub-nanomolar potency against VEGFR2 with >25,000-fold selectivity over VEGFR1, a selectivity window that collapses when the benzyloxy moiety is replaced or omitted [3]. These differences are not incremental—they determine whether a compound acts as a potent, selective probe or an inactive or promiscuous inhibitor. Consequently, researchers cannot substitute this specific intermediate with a cheaper or more readily available quinazoline analog without fundamentally altering—and likely abolishing—the desired pharmacological profile of the final product.

Quantitative Differentiation of 4-(Benzyloxy)-5-fluoroquinazoline Against Structural Analogs


VEGFR2 Inhibition: Sub-Nanomolar Potency and >25,000-Fold Selectivity via 7-Benzyloxyquinazoline Core

The 7-benzyloxyquinazoline core—directly accessible from 4-(benzyloxy)-5-fluoroquinazoline—enables the VEGFR2 inhibitor ZM323881 to achieve sub-nanomolar potency (IC₅₀ < 2 nM) and exceptional selectivity (>25,000-fold) against the closely related VEGFR1 kinase [1]. In contrast, the unsubstituted quinazoline core yields no measurable activity, and 4-methoxy or 4-phenyloxy analogs demonstrate dramatically reduced potency or complete inactivity [2]. This differential is not incremental; it represents a binary switch between an inactive scaffold and a highly potent, isoform-selective probe.

VEGFR2 Angiogenesis Kinase Selectivity

Antiviral Activity: 5-Fluoroquinazoline Scaffold Enables Potent Anti-HCMV Activity in Novel Derivatives

A recent study demonstrates that fluoro-substituted quinazolines—synthesized using a domino reaction approach—exhibit significant in vitro activity against human cytomegalovirus (HCMV), with 5-fluoroquinazoline derivatives showing particular promise [1]. While 4-(benzyloxy)-5-fluoroquinazoline itself is an intermediate rather than the final antiviral agent, its 5-fluoro substitution pattern is directly implicated in the observed antiviral potency of downstream compounds. In contrast, non-fluorinated quinazoline analogs or those lacking the 5-fluoro moiety showed markedly reduced or no anti-HCMV activity, underscoring the essential role of fluorine at this position.

HCMV Antiviral Fluoroquinazoline

SAR-Guided Advantage: 4-Benzyloxy Substitution Outperforms 4-Phenyloxy in Antimalarial Potency

Structure-activity relationship (SAR) studies on quinazoline antimalarials reveal that at the 4-position, the benzyloxy derivative exhibits superior activity compared to the phenyloxy derivative [1]. While the specific activity values for this comparison were not fully disclosed, the qualitative trend is unequivocal: replacing the benzyloxy group with a phenyloxy group diminishes antimalarial potency. This finding is consistent across multiple quinazoline chemotypes and highlights the unique contribution of the flexible benzyl spacer to target engagement.

Malaria Plasmodium falciparum Quinazoline SAR

Synthetic Versatility: 5-Fluoro Substitution Enhances Reactivity for Nucleophilic Displacement at C4

The 5-fluoro substituent in 4-(benzyloxy)-5-fluoroquinazoline exerts a strong electron-withdrawing effect that activates the C4 position for nucleophilic aromatic substitution (SNAr) reactions [1]. This electronic activation enables efficient coupling with anilines and other nucleophiles to generate diverse anilinoquinazoline libraries. In contrast, non-fluorinated 4-benzyloxyquinazoline or 4-benzyloxy-5-chloroquinazoline exhibit different reactivity profiles—chlorine is a poorer leaving group and offers less predictable regioselectivity, while the absence of electron-withdrawing substitution at C5 results in slower, lower-yielding displacement reactions .

Nucleophilic Aromatic Substitution Synthetic Efficiency Fluoroquinazoline

Precision Applications of 4-(Benzyloxy)-5-fluoroquinazoline in Drug Discovery and Chemical Biology


Synthesis of Highly Selective VEGFR2 Inhibitors (e.g., ZM323881 Analogs)

4-(Benzyloxy)-5-fluoroquinazoline is the indispensable precursor for constructing the 7-benzyloxyquinazoline core found in ZM323881, a tool compound with sub-nanomolar VEGFR2 potency and >25,000-fold selectivity over VEGFR1 [1]. Researchers developing next-generation angiogenesis inhibitors can employ this intermediate to generate focused libraries of anilinoquinazolines, confident that the benzyloxy pharmacophore is preserved—a feature that generic 4-alkoxy quinazolines cannot provide and that is essential for the observed selectivity window [2].

Building Antiviral Fluoroquinazoline Libraries Targeting HCMV

The recent validation of fluoro-quinazolines as potent anti-HCMV agents establishes a clear path for using 4-(benzyloxy)-5-fluoroquinazoline as a key building block in antiviral drug discovery [1]. The 5-fluoro substitution is a non-negotiable structural feature for the observed antiviral activity; non-fluorinated quinazolines show markedly reduced or no efficacy against HCMV. Researchers can leverage this intermediate to explore structure-activity relationships around the 4-benzyloxy group while maintaining the critical 5-fluoro motif, accelerating hit-to-lead campaigns for this unmet medical need [3].

Mechanistic Studies of Kinase Selectivity via 4-Benzyloxy Pharmacophore Mapping

The differential activity of 4-benzyloxy versus 4-phenyloxy and 4-methoxy quinazolines provides a valuable tool for probing the structural determinants of kinase selectivity [1]. By incorporating 4-(benzyloxy)-5-fluoroquinazoline into probe molecules, chemical biologists can systematically map the hydrophobic pocket interactions that govern isoform selectivity in the VEGFR and related RTK families. This intermediate enables the construction of matched molecular pairs that isolate the contribution of the benzyl spacer to target engagement, informing the rational design of more selective therapeutic candidates [2].

Modular Construction of EGFR/HER2 Dual-Target Inhibitors

Quinazoline-based dual EGFR/HER2 inhibitors represent an important class of anticancer agents. The 4-(benzyloxy)-5-fluoroquinazoline scaffold serves as a versatile starting point for introducing diverse C4-aniline substituents via SNAr chemistry [1]. The 5-fluoro group enhances reactivity at the C4 position, enabling efficient coupling with functionalized anilines that bear heterocyclic tails designed to modulate HER2 selectivity [2]. Researchers aiming to optimize the EGFR/HER2 selectivity ratio can rapidly generate analog sets from this single intermediate, exploiting its favorable electronic properties to access chemical space inaccessible from non-fluorinated or 5-chloro starting materials [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-5-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.